6-Bromo-2-(bromomethyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(bromomethyl)-1,3-benzothiazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse range of biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(bromomethyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion of interest. This complex formation leads to a change in the fluorescence properties of the compound, which can be detected and quantified.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Bromo-2-(bromomethyl)-1,3-benzothiazole are not well studied, but it is believed that this compound has low toxicity and is relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Bromo-2-(bromomethyl)-1,3-benzothiazole in laboratory experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for the detection and quantification of these ions in biological and environmental samples. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are many potential future directions for the use of 6-Bromo-2-(bromomethyl)-1,3-benzothiazole in scientific research. One promising area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, this compound may have potential applications in the field of medicinal chemistry, as it exhibits certain pharmacological activities that may be useful in the development of new drugs. Further research is needed to fully understand the potential applications of this compound and to explore new avenues for its use in scientific research.
Synthesemethoden
The synthesis of 6-Bromo-2-(bromomethyl)-1,3-benzothiazole can be achieved through various methods, including the reaction of 2-aminobenzenethiol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(bromomethyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for the detection and quantification of these ions in biological and environmental samples.
Eigenschaften
CAS-Nummer |
110704-14-8 |
---|---|
Produktname |
6-Bromo-2-(bromomethyl)-1,3-benzothiazole |
Molekularformel |
C8H5Br2NS |
Molekulargewicht |
307.01 g/mol |
IUPAC-Name |
6-bromo-2-(bromomethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
InChI-Schlüssel |
NRXCFKJXHWLRAV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)SC(=N2)CBr |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC(=N2)CBr |
Synonyme |
6-BROMO-2-(BROMOMETHYL)BENZOTHIAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.